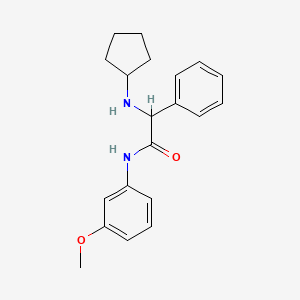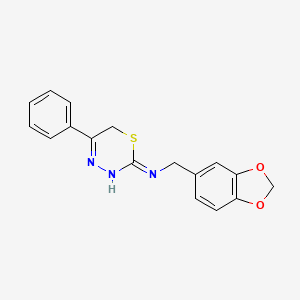![molecular formula C11H11BrN2O2S2 B10808945 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10808945.png)
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is a chemical compound that features a thiazole ring, a bromine atom, and a benzenesulfonamide group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the brominated thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Electrophilic Substitution: The aromatic ring of the benzenesulfonamide group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Electrophilic Substitution: Electrophiles such as nitronium ions (NO2+) or sulfonyl chlorides are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides or substituted thiazoles.
Oxidation: Oxidized thiazole derivatives.
Electrophilic Substitution: Substituted benzenesulfonamides.
科学研究应用
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . The bromine atom and the benzenesulfonamide group can also contribute to the compound’s overall reactivity and biological activity .
相似化合物的比较
Similar Compounds
- 2-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
- 4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
- 4-bromo-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Uniqueness
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is unique due to the specific combination of the bromine atom, the thiazole ring, and the benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-8-14-10(7-17-8)6-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEPNSFKDNTTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-Oxo-2-(2-phenylanilino)ethyl] 3-(3-fluorophenyl)prop-2-enoate](/img/structure/B10808863.png)
![(5Z)-5-benzylidene-3-{[(4-methoxyphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10808864.png)
![[1-Oxo-1-(4-phenoxyanilino)propan-2-yl] 2,3-dihydro-1,4-dioxine-5-carboxylate](/img/structure/B10808865.png)
![6-[2-[[4-phenyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B10808867.png)
![2-[[5-(4-Chlorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B10808874.png)
![3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B10808877.png)
![N-(2-methylphenyl)-3-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]propanamide](/img/structure/B10808878.png)
![N-(3-methoxyphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide](/img/structure/B10808888.png)

![2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one](/img/structure/B10808895.png)


![5-benzyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B10808905.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate](/img/structure/B10808929.png)
